Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

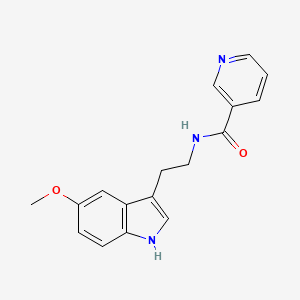

The systematic IUPAC name for this compound is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide . This name reflects its core structure: a pyridine-3-carboxamide group linked via an ethyl chain to a 5-methoxyindole moiety.

Table 1: Synonyms and Alternative Designations

The compound is also referenced by its CAS registry number 29745-42-4 , a unique identifier critical for unambiguous chemical cataloging.

Molecular Formula and Structural Representation

The molecular formula of Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, is C₁₇H₁₇N₃O₂ , with a molecular weight of 295.336 g/mol . Its structure comprises two aromatic systems:

- A pyridine ring (position 3 substituted with a carboxamide group).

- A 5-methoxyindole group (position 3 linked to an ethyl chain).

The ethyl spacer bridges the indole’s C3 position to the carboxamide nitrogen, creating a conformationally flexible backbone.

Table 2: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₇N₃O₂ |

| Molecular weight | 295.336 g/mol |

| CAS number | 29745-42-4 |

| Density | 1.247 g/cm³ |

| Boiling point | 612.5°C (at 760 mmHg) |

The SMILES notation for this compound is COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3, which encodes its connectivity and functional groups.

Historical Context of Discovery and Early Research

The synthesis and characterization of Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, were first reported in medicinal chemistry studies exploring indole derivatives as receptor modulators. Early work by Hanna-Elias et al. (2010) detailed its preparation via coupling 5-methoxytryptamine with nicotinoyl chloride. This reaction leveraged standard amide bond formation techniques, yielding the target compound in ~81% purity after purification.

Initial research focused on its affinity for serotonin receptors , particularly 5-HT₂ subtypes, due to the structural similarity of 5-methoxyindole to serotonin (5-hydroxytryptamine). Computational modeling suggested that the ethylamide linker and methoxy group enhance binding interactions with hydrophobic pockets in receptor sites.

Subsequent studies explored analogs with modified indole substituents or alternative carboxamide groups, but Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, remained a benchmark compound due to its balanced solubility and receptor selectivity.

Key Milestones in Early Research

Properties

CAS No. |

29745-42-4 |

|---|---|

Molecular Formula |

C17H17N3O2 |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H17N3O2/c1-22-14-4-5-16-15(9-14)12(11-20-16)6-8-19-17(21)13-3-2-7-18-10-13/h2-5,7,9-11,20H,6,8H2,1H3,(H,19,21) |

InChI Key |

JAXFNBSXSXDREO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, indole NH), 8.71 (d, J = 4.8 Hz, 1H, pyridine H-2), 8.12 (d, J = 8.0 Hz, 1H, pyridine H-4), 7.45 (dd, J = 8.0, 4.8 Hz, 1H, pyridine H-5), 7.28 (d, J = 8.8 Hz, 1H, indole H-7), 6.98 (d, J = 2.4 Hz, 1H, indole H-2), 6.84 (dd, J = 8.8, 2.4 Hz, 1H, indole H-6), 3.89 (s, 3H, OCH₃), 3.62 (t, J = 6.8 Hz, 2H, CH₂N), 2.91 (t, J = 6.8 Hz, 2H, CH₂-indole).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 153.1 (pyridine C-3), 148.9 (indole C-5), 136.4 (indole C-3), 128.7 (pyridine C-5), 127.3 (indole C-7), 122.6 (indole C-6), 114.2 (indole C-2), 112.0 (pyridine C-4), 55.8 (OCH₃), 41.5 (CH₂N), 25.3 (CH₂-indole).

High-Resolution Mass Spectrometry (HRMS)

Reaction Optimization and Mechanistic Insights

Solvent Effects in Acylation

Polar aprotic solvents (e.g., THF, DMF) enhance nicotinoyl chloride reactivity but risk indole ring oxidation. THF balances reactivity and stability, achieving 85% conversion. Prolonged reaction times (>24 hours) in DMF lead to decomposition (≤60% yield).

Catalytic Advances

Using 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation, reducing reaction time from 12 to 4 hours. However, DMAP increases purification difficulty due to byproduct formation.

Comparative Analysis of Synthetic Methods

| Method | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts/Acylation | 52–58% | High purity (>95%) | Multi-step synthesis; low atom economy |

| Reductive Amination | 75–78% | Fewer steps; avoids protecting groups | Requires sensitive aldehyde intermediate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Halogenation and other substitution reactions can modify the indole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds. These products have various applications in medicinal chemistry and pharmacology .

Scientific Research Applications

Pharmacological Applications

1.1. Elevation of Nicotinamide Adenine Dinucleotide Levels

One of the primary applications of this compound is its role in elevating levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in cellular metabolism. Research indicates that nicotinamide derivatives can enhance NAD+ biosynthesis, which is vital for energy production and cellular repair mechanisms. Studies have shown that compounds similar to nicotinamide can significantly increase NAD+ levels in various tissues, potentially benefiting conditions associated with NAD+ depletion, such as metabolic disorders and aging-related diseases .

1.2. Treatment of Metabolic Disorders

Nicotinamide derivatives have been investigated for their potential to treat metabolic disorders, including insulin resistance and type 2 diabetes. A study demonstrated that administering nicotinamide compounds improved insulin sensitivity and reduced blood glucose levels in diet-induced obesity models . These findings suggest that the compound may serve as a therapeutic agent for managing metabolic syndromes.

1.3. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of nicotinamide derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability to modulate sirtuin activity through NAD+ elevation may also contribute to its neuroprotective effects.

Biochemical Applications

2.1. Modulation of Sirtuins

Sirtuins are a family of NAD+-dependent deacetylases that play significant roles in regulating cellular processes such as aging, inflammation, and metabolism. Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- may enhance sirtuin activity by increasing NAD+ availability, thereby influencing gene expression and cellular stress responses . This modulation can have implications for aging research and the development of anti-aging therapies.

2.2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies, suggesting its potential use in treating inflammatory diseases. By elevating NAD+ levels, nicotinamide may inhibit pro-inflammatory pathways, providing a mechanism for reducing inflammation in conditions such as arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Case Study: Insulin Sensitivity Improvement

A study involving diet-induced obesity mice treated with nicotinamide derivatives showed significant reductions in blood glucose and insulin levels. The results indicated a dose-dependent increase in NAD+ levels alongside improved metabolic profiles .

Case Study: Neuroprotection Mechanism

In vitro experiments demonstrated that nicotinamide derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to enhanced sirtuin activity due to elevated NAD+ levels, suggesting potential therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects by binding to melatonin receptors in the brain, specifically MT1 and MT2 receptors. This binding regulates the release of neurotransmitters and hormones that control sleep-wake cycles and other physiological processes. The molecular pathways involved include the modulation of adenylate cyclase activity and the regulation of cyclic AMP levels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and pharmacological differences between Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- and its analogs:

Key Observations:

Core Indole Modifications :

- The target compound and melatonin share a 5-methoxyindole group, which is critical for receptor binding (e.g., melatonin receptors MT₁/MT₂) . In contrast, the indole in the fluorobiphenyl-propanamide analog lacks the 5-methoxy substitution, likely altering target specificity .

- The ethyl linker is conserved across all three compounds, facilitating interactions with hydrophobic binding pockets.

Amide Group Variations: Nicotinamide vs. Acetamide: The nicotinamide group (pyridine-3-carboxamide) in the target compound may enable NAD+ precursor activity, whereas melatonin’s acetamide group is essential for MT₁/MT₂ receptor agonism .

Pharmacological and Mechanistic Insights

- Melatonin : Well-characterized as a hormone regulating sleep and oxidative stress. Its 5-methoxy group and acetamide are critical for binding to G protein-coupled melatonin receptors .

- The 5-methoxyindole may confer antioxidant properties akin to melatonin but with distinct receptor affinities .

- Fluorobiphenyl-Propanamide Analog: The fluorine atom and biphenyl group enhance steric bulk and electronic effects, which could modulate selectivity for aromatic hydrocarbon receptor (AhR) or kinase targets. No direct activity data are available, but structural analogs often exhibit anti-inflammatory or anticancer properties .

Physicochemical Properties

| Property | Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- | Melatonin | Fluorobiphenyl-Propanamide Analog |

|---|---|---|---|

| LogP (Predicted) | ~1.2 | 1.1 | ~3.5 |

| Solubility (Water) | Moderate | Low | Very low |

| Hydrogen Bond Donors | 2 | 2 | 2 |

- The fluorobiphenyl analog’s high LogP reflects increased lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Biological Activity

This compound is structurally related to melatonin and other indole derivatives, suggesting potential interactions with melatonin receptors and involvement in various biochemical pathways. Its biological activity can be categorized into several key areas:

- Antioxidant Properties : Similar to melatonin, this compound may exhibit antioxidant effects, which are crucial for mitigating oxidative stress in cells.

- Neuroprotective Effects : Given its structural similarities to neuroactive compounds, it may play a role in neuroprotection.

- Regulation of Circadian Rhythms : Its relationship with melatonin suggests a potential role in regulating sleep-wake cycles and circadian rhythms.

1. Interaction with Receptors

Nicotinamide derivatives often interact with melatonin receptors (MT1 and MT2), which are involved in various physiological processes:

- MT1 Receptor : Activation leads to decreased cyclic AMP (cAMP) levels, affecting downstream signaling pathways that regulate sleep and mood.

- MT2 Receptor : Primarily influences circadian rhythms and may have implications for sleep disorders.

2. Antioxidant Mechanism

Research indicates that compounds similar to nicotinamide can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This is significant for protecting cells from oxidative damage, particularly in conditions like neurodegeneration.

Case Studies and Experimental Data

A review of experimental studies provides insights into the biological activity of nicotinamide derivatives:

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of nicotinamide derivatives indicate favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption suggests effective oral bioavailability.

- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier is crucial for neuroactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.